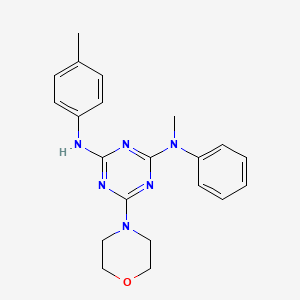
N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, also known as MPT0G211, is a novel small molecule compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of triazine derivatives and has shown promising results in preclinical studies as an anticancer agent.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Research demonstrates the utility of related compounds in the synthesis of heterocycles, such as morpholines and piperazines, through reactions with amino alcohols or diamines. This process offers a route to stereodefined C-substituted structures, showcasing the relevance of triazine derivatives in organic synthesis for producing molecules with potential biological activity (Matlock et al., 2015).
Chemical Modifications
The reactivity of triazine derivatives toward various reagents has been explored, revealing opportunities for creating diverse chemical structures. For instance, reactions with phosphorus pentasulfide or morpholine can lead to the formation of novel compounds, indicating the versatility of triazine derivatives in chemical modifications (Collins et al., 2000).
Vanadium(V) Compounds
Triazine derivatives have been employed in the synthesis of vanadium(V) compounds, with implications for their use in medicine, analysis, and catalysis. The strong metal-ligand bonds formed by the electron-rich triazine ring nitrogen atoms underscore the potential of these compounds in developing new catalytic systems or therapeutic agents (Nikolakis et al., 2008).
Antimicrobial Activities
Research into 1,3,4-oxadiazole derivatives linked with triazine and morpholino groups has shown promising antimicrobial properties. These studies suggest that triazine derivatives can serve as a scaffold for developing new antimicrobial agents, highlighting their potential in addressing drug-resistant bacterial and fungal infections (Chikhalia et al., 2009).
Luminescence Properties
The exploration of platinum diimine bis(acetylide) complexes, where triazine derivatives play a crucial role, has opened avenues in the study of luminescent materials. These findings point to the application of triazine-based compounds in the development of new materials for optical devices or sensors (Hissler et al., 2000).
Heat-resistant Polyamides
The synthesis of polyamides incorporating a triazine ring indicates the potential of these compounds in creating new materials with excellent thermal stability and flame retardancy. This research underscores the importance of triazine derivatives in materials science, particularly in developing high-performance polymers (Dinari & Haghighi, 2017).
Propiedades
IUPAC Name |
4-N-methyl-2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16-8-10-17(11-9-16)22-19-23-20(26(2)18-6-4-3-5-7-18)25-21(24-19)27-12-14-28-15-13-27/h3-11H,12-15H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLZCKPZCRHZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N(C)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

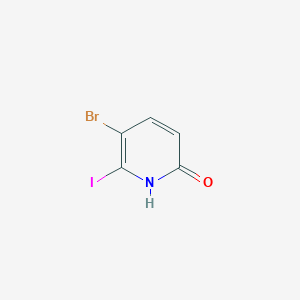


![(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2462233.png)
![6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B2462234.png)
![3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462235.png)
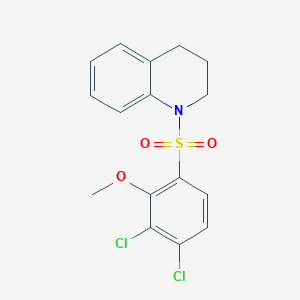

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462247.png)
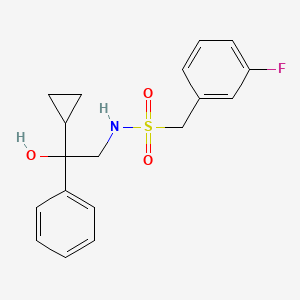
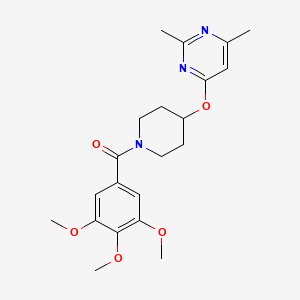

![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2462251.png)
![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)